Heptacosa-1,3,5-triene

Description

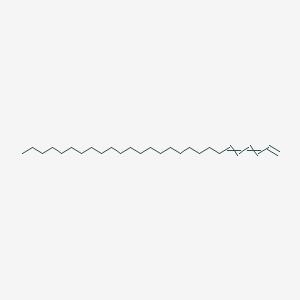

Structure

2D Structure

Properties

CAS No. |

77046-58-3 |

|---|---|

Molecular Formula |

C27H50 |

Molecular Weight |

374.7 g/mol |

IUPAC Name |

heptacosa-1,3,5-triene |

InChI |

InChI=1S/C27H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-27H2,2H3 |

InChI Key |

XSPBXFAMUOKFJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |

Origin of Product |

United States |

Theoretical and Computational Investigations of Heptacosa Triene Derivatives

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. These computational methods provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ufms.br For complex molecules like heptacosatriene derivatives, DFT calculations, particularly using Becke's three-parameter hybrid exchange functional (B3LYP) with a 6-311++G(d,p) basis set, are employed to achieve an optimized geometry. ufms.br This process minimizes the energy of the molecule to predict its most stable three-dimensional arrangement.

The optimized structure reveals key structural parameters. For the studied heptacosatriene derivative, the calculated bond lengths for carbon-carbon single bonds (C-C) are in the range of 1.3632–1.4923 Å, while carbon-hydrogen (C-H) bond lengths are found to be between 0.93 Å and 0.963 Å. ufms.br The carbon-nitrogen (C-N) bond distances are calculated to be in the range of 1.318–1.435 Å. ufms.br These values are in close agreement with those obtained from X-ray diffraction analysis, validating the accuracy of the computational model. ufms.br

Table 1: Selected Optimized Geometrical Parameters of a Heptacosatriene Derivative

| Parameter | Bond Type | Calculated Range (Å) |

| Bond Length | C-C | 1.3632–1.4923 |

| Bond Length | C-H | 0.93–0.963 |

| Bond Length | C-N | 1.318–1.435 |

Data derived from computational studies on 17-ethyl-9,16,20,27-tetraazahexacyclo[17.8.0.0²,⁷.0⁸,¹⁶.0¹⁰,¹⁵.0²¹,²⁶]heptacosa-1(27),9,19-triene. ufms.br

The long polyene chain in heptacosatriene allows for a vast number of possible conformations due to rotation around the single bonds. Conformational analysis of polyenes is crucial as the spatial arrangement of the conjugated system significantly influences its electronic properties. Studies on shorter polyenes, such as (E)-1,3,5-hexatriene, have shown that the all-trans conformer is the most stable. nih.gov However, other conformers with rotations around the central C-C bonds can exist, though they are typically higher in energy. nih.gov For a long chain like heptacosatriene, the conformational landscape is expected to be complex, with the all-trans planar conformation being the most energetically favorable due to maximized π-orbital overlap.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Structural Parameters

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, which dictate its reactivity, can be effectively described using various computational descriptors. These include frontier molecular orbitals, molecular electrostatic potential, and reactivity indices.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. imperial.ac.uknumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For the studied heptacosatriene derivative, the HOMO energy is calculated to be -6.2394 eV, and the LUMO energy is -2.4192 eV. ufms.br This results in a HOMO-LUMO gap of 3.8202 eV. These values provide insights into the molecule's electronic behavior and potential for participating in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of a Heptacosatriene Derivative

| Parameter | Energy (eV) |

| HOMO | -6.2394 |

| LUMO | -2.4192 |

| HOMO-LUMO Gap | 3.8202 |

Data derived from computational studies on 17-ethyl-9,16,20,27-tetraazahexacyclo[17.8.0.0²,⁷.0⁸,¹⁶.0¹⁰,¹⁵.0²¹,²⁶]heptacosa-1(27),9,19-triene. ufms.br

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MESP is typically visualized as a color-coded map, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com In polyene systems, the π-electron cloud of the double bonds creates regions of negative electrostatic potential, making them susceptible to attack by electrophiles.

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule. wikipedia.org They describe the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org The Fukui function, ƒk+, predicts the site for nucleophilic attack, while ƒk- predicts the site for electrophilic attack. These functions are calculated using the electron densities of the neutral, cationic, and anionic forms of the molecule. ufms.br For complex molecules like the heptacosatriene derivative, Fukui functions can pinpoint specific atoms within the structure that are most likely to participate in chemical reactions. ufms.br

Spectroscopic Property Simulations

Vibrational Spectra Prediction (Infrared and Raman)

The prediction of infrared (IR) and Raman spectra is a standard application of computational quantum chemistry, primarily relying on Density Functional Theory (DFT). nih.gov These calculations determine the vibrational frequencies and intensities that arise from the 3N-6 vibrational modes of a non-linear molecule, where N is the number of atoms.

For Heptacosa-1,3,5-triene, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would first involve optimizing the molecule's geometry to find its lowest energy conformation. Following optimization, a frequency calculation yields the harmonic vibrational modes. These computed frequencies are often systematically overestimated compared to experimental values and are corrected using empirical scaling factors. faccts.de

The predicted spectra would be characterized by several key features:

C-H Stretching Region (2850-3100 cm⁻¹): This region would show distinct peaks for C(sp²)-H stretching from the triene moiety (typically >3000 cm⁻¹) and numerous overlapping peaks for symmetric and asymmetric C(sp³)-H stretching from the long C₂₄H₄₉ alkyl chain (typically <3000 cm⁻¹). libretexts.org

C=C Stretching Region (1550-1650 cm⁻¹): The conjugated triene system would give rise to strong, characteristic absorptions in both IR and Raman spectra corresponding to the stretching of the carbon-carbon double bonds. capes.gov.bracs.org The conjugation typically results in multiple bands in this region.

Fingerprint Region (<1500 cm⁻¹): This area would be highly complex, containing a multitude of overlapping peaks from C-H bending (scissoring, wagging, twisting) and C-C stretching vibrations of the entire molecule.

The distinction between IR and Raman activity is governed by selection rules. A vibrational mode is IR active if it causes a change in the molecular dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. libretexts.org For this compound, the C=C stretching modes are expected to be active in both spectra, while the long, symmetric alkyl chain would contribute strongly to the Raman spectrum.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound This table is an illustrative example based on typical frequency ranges for the specified functional groups.

| Predicted Frequency (cm⁻¹) | Intensity (IR/Raman) | Vibrational Assignment |

|---|---|---|

| ~3045 | Medium / Strong | C(sp²)-H Stretch (Triene) |

| ~2925 | Strong / Strong | Asymmetric C(sp³)-H Stretch (Alkyl Chain) |

| ~2855 | Strong / Strong | Symmetric C(sp³)-H Stretch (Alkyl Chain) |

| ~1640 | Strong / Strong | Conjugated C=C Stretch |

| ~1610 | Medium / Strong | Conjugated C=C Stretch |

| ~1465 | Medium / Medium | C-H Scissoring Bend (Alkyl Chain) |

| ~1290 | Medium / Medium | C-H Wagging/Twisting (Alkyl Chain) |

| ~990 | Strong / Medium | C-H Out-of-Plane Bend (Triene) |

Electronic Absorption and Emission Spectra Prediction (UV-Vis, Fluorescence)

The electronic absorption spectrum (UV-Vis) of this compound would be dominated by the conjugated π-electron system of the triene headgroup. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating such spectra, as it provides a good balance between accuracy and computational cost for large molecules. nih.govmdpi.com

The simulation would predict the vertical excitation energies from the ground electronic state (S₀) to various excited states (S₁, S₂, etc.). The most significant transition for a polyene is the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) excitation, which corresponds to a π → π* transition. annualreviews.orgmdpi.com For the 1,3,5-triene system, the lowest energy, high-intensity absorption band (λ_max) is expected to fall within the ultraviolet range. The long, saturated alkyl chain is not a chromophore and would have a negligible direct effect on the position of λ_max, though it would influence the molecule's interaction with a solvent.

Fluorescence is the emission of a photon as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀). The predicted emission wavelength would be longer (lower in energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The geometry of the molecule in the excited state is different from the ground state, and this relaxation prior to emission accounts for the energy difference. annualreviews.org

Table 2: Hypothetical TD-DFT Prediction for the Primary Electronic Transition of this compound This table presents illustrative data based on calculations for similar conjugated trienes.

| Parameter | Predicted Value | Description |

|---|---|---|

| λ_max (absorption) | ~258 nm | Wavelength of maximum UV absorbance. |

| Excitation Energy | ~4.81 eV | Energy required for the S₀ → S₁ transition. |

| Oscillator Strength (f) | ~1.2 | A measure of the transition's intensity. |

| Major Contribution | HOMO → LUMO | The primary molecular orbitals involved in the π → π* transition. |

| λ_max (fluorescence) | ~320 nm | Predicted wavelength of maximum fluorescence emission (hypothetical). |

Advanced Computational Methods

Beyond spectroscopy, advanced computational methods can probe the intermolecular forces and dynamic motions that define the macroscopic behavior of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This method requires a known crystal structure, which for a hypothetical analysis of this compound would first need to be predicted using crystal structure prediction algorithms.

The analysis maps properties onto the Hirshfeld surface, which uniquely partitions the crystal space occupied by a molecule. Key outputs include:

d_norm surfaces: These maps use a red-white-blue color scale to highlight regions of intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii sum, representing close interactions like hydrogen bonds, while blue regions represent longer contacts.

2D Fingerprint Plots: These plots are histograms of the (dₑ, dᵢ) distance pairs, where dₑ and dᵢ are the distances from a point on the surface to the nearest nucleus external and internal to the surface, respectively. They provide a quantitative summary of all intermolecular contacts. nih.gov

For this compound, due to its composition, the intermolecular interactions would be overwhelmingly dominated by van der Waals forces. The fingerprint plot would be expected to show a large contribution from H···H contacts, characteristic of hydrocarbon packing. acs.org C···H contacts would also be prevalent. Depending on the crystal packing, the triene systems of adjacent molecules could engage in weak π-π stacking or C-H···π interactions, which would appear as distinct "wings" in the fingerprint plot.

Table 3: Hypothetical Hirshfeld Surface Contact Contributions for Crystalline this compound This table provides an example of the expected distribution of intermolecular contacts.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~75% |

| C···H / H···C | ~23% |

| C···C | ~2% |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual microscope to observe dynamic processes. nih.gov An MD simulation of this compound would require a high-quality force field, such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), that has been parameterized for unsaturated hydrocarbons. nih.govresearchgate.net

Such simulations could investigate several aspects of the molecule's behavior:

Bulk Properties: By simulating a system containing many molecules, one can predict bulk properties like density, viscosity, and diffusion coefficients.

Self-Assembly: Simulations could model how these molecules aggregate in different environments. For instance, in a vacuum or a non-polar solvent, they would likely be driven by van der Waals forces to form disordered liquid-like or more ordered waxy arrangements.

Membrane Interactions: A particularly interesting simulation would involve placing this compound into a model lipid bilayer. This could reveal how the molecule orients and moves within a biological membrane, with the unsaturated triene headgroup potentially residing at a specific depth and the hydrophobic tail mingling with the lipid tails. nih.gov

Table 4: Hypothetical Outputs from a Molecular Dynamics Simulation of this compound This table illustrates the types of data that could be extracted from an MD simulation.

| Simulated Property | Hypothetical Result | Significance |

|---|---|---|

| Alkyl Chain End-to-End Distance | 30.5 Å (average) | Indicates the overall extension or coiling of the chain. |

| Dihedral Angle Population (C-C-C-C) | 78% trans, 22% gauche | Quantifies the flexibility and disorder of the alkyl chain. montana.edu |

| Diffusion Coefficient (in hexadecane) | 1.2 x 10⁻⁶ cm²/s | Measures the mobility of the molecule in a non-polar medium. |

Synthetic Methodologies for Heptacosa Triene Analogues and Structural Variants

Strategies for Carbon-Carbon Bond Formation in Long-Chain Alkenes

The construction of the carbon backbone of long-chain alkenes and polyenes relies on robust and stereoselective carbon-carbon bond-forming reactions. These methods are crucial for assembling the extended and precisely configured unsaturated systems found in heptacosa-triene analogues.

Olefin metathesis has emerged as a powerful tool for the synthesis of complex alkenes, including polyenes and macrocycles. organic-chemistry.org This reaction involves the exchange of substituents between different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts. organic-chemistry.org For the synthesis of long-chain polyenes, cross-metathesis can be employed to couple smaller olefinic fragments. A key advantage is the ability to drive the reaction to completion by removing a volatile byproduct like ethene when terminal alkenes are used. organic-chemistry.org

Ring-closing metathesis (RCM) is particularly valuable for the synthesis of macrocyclic structures that may incorporate a polyene unit. The driving force for RCM is often the relief of ring strain in the starting diene. organic-chemistry.org This methodology has been instrumental in the synthesis of various natural product macrocycles. acs.org The development of increasingly active and selective catalysts has expanded the scope of olefin metathesis to include a wide array of functional groups, making it a versatile strategy for creating diverse heptacosa-triene analogues. organic-chemistry.orgacs.org For instance, methods for the synthesis of fatty olefin derivatives, including polyenes, through cross-metathesis have been developed, highlighting the industrial applicability of this reaction. google.com

Table 1: Key Olefin Metathesis Reactions in Polyene Synthesis

| Reaction Type | Description | Catalyst Examples | Application |

|---|---|---|---|

| Cross-Metathesis (CM) | Exchange of substituents between two different acyclic olefins. | Grubbs catalysts (1st, 2nd, 3rd gen), Schrock catalysts | Synthesis of long-chain polyenes from smaller olefinic precursors. organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene to form a cyclic olefin. | Grubbs catalysts, Schrock catalysts | Synthesis of macrocycles containing polyene moieties. acs.org |

| Ethenolysis | Cross-metathesis with ethene to generate terminal olefins. | Ruthenium and Molybdenum-based catalysts | Production of ω-unsaturated esters and other terminally unsaturated compounds. scielo.br |

Stereoselective Coupling Reactions for Polyene Construction

The stereoselective synthesis of polyenes is critical for defining their chemical and physical properties. Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for the controlled formation of carbon-carbon bonds with specific stereochemistry. mdpi.com

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for constructing dienes and polyenes. mdpi.com The use of stereodefined vinyl halides and vinylboron reagents allows for the creation of 1,3-dienes with high stereoselectivity, although challenges such as stereo scrambling can occur under certain conditions. mdpi.com To address this, strategies like the use of N-methyliminodiacetic acid (MIDA) boronates have been developed for iterative cross-coupling to produce complex polyenes. mdpi.com

The Negishi coupling , involving the reaction of an organozinc compound with an organohalide catalyzed by nickel or palladium, offers another powerful route to stereodefined dienes. mdpi.com Additionally, the Stille coupling , which utilizes organotin reagents, has been successfully applied in the total synthesis of macrocyclic natural products containing polyene segments. acs.org

Homocoupling reactions of unsaturated silanes, promoted by palladium chloride, have also been shown to produce conjugated polyenes with all-E configurations, offering a novel approach to symmetrically substituted polyenes. nih.gov Recent advancements have also focused on sequential C-H functionalization of simple alkenes to build complex polyenes, providing a highly efficient and atom-economical alternative to traditional cross-coupling methods. snnu.edu.cnwiley.com

Table 2: Prominent Stereoselective Coupling Reactions for Polyene Synthesis

| Reaction Name | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium catalyst and a base | High functional group tolerance, stereospecificity. mdpi.com |

| Negishi Coupling | Organozinc compound + Organohalide | Nickel or Palladium catalyst | High reactivity and stereoselectivity. mdpi.com |

| Stille Coupling | Organotin compound + Organohalide | Palladium catalyst | Used in complex natural product synthesis. acs.org |

| Hiyama Coupling | Organosilane + Organohalide | Palladium catalyst and an activator | Alternative to boron and tin-based methods. |

| Sonogashira Coupling | Terminal alkyne + Vinyl halide | Palladium and Copper catalysts | Forms conjugated enynes, precursors to polyenes. |

Synthesis of Spirocyclic Heptacosa-triene Derivatives (e.g., Triphosphatrispiro-heptacosa-trienes)

Spirocyclic structures, where two rings are connected through a single shared atom, introduce unique three-dimensional complexity. The synthesis of spirocyclic derivatives of heptacosa-triene involves specialized cyclization strategies.

A notable example is the synthesis of (8s,10s,19s)-1,11,20-trioxa-4,7,9,14,17,18,23,26,27-nonaaza-8χ5,10χ5,19χ5-triphosphatrispiro[7.1.710.1.719.18]heptacosa-8(27),9,18-triene. chemmethod.comchemmethod.com This complex molecule is synthesized from hexachlorocyclotriphosphazene (N₃P₃Cl₆) and 2-[(2-aminoethyl)amino]ethanol in the presence of triethylamine. chemmethod.comchemmethod.com The reaction proceeds with spiro-regiospecificity, where the bifunctional nucleophile displaces two chlorine atoms on the same phosphorus atom of the phosphazene ring, leading to the formation of the spirocyclic system. chemmethod.com

More broadly, the synthesis of spirocyclic compounds can be achieved through various methods, including dearomatizing spiroannulation reactions. researchgate.net For instance, palladium-catalyzed [4+1] spiroannulation of naphthols with cyclic diaryliodonium salts has been used to construct spirofluorenyl naphthalenones. researchgate.net Other approaches include the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives to form spiro[indole-pyrrolidine] compounds. mdpi.com The synthesis of simpler spiro-trienes, such as spiro[4.4]nona-1,3,7-triene, has also been reported, contributing to the fundamental understanding of spiroconjugation. acs.org Furthermore, spiro-steroids containing a triene moiety have been synthesized, often starting from 17S-spiro-oxiranes to build the spirocyclic system. nih.gov

Preparation of Natural Product-Like Macrocycles Incorporating Polyene Features

Many biologically active natural products are macrocycles that contain polyene substructures. The synthesis of these complex molecules is a significant challenge in organic chemistry and has driven the development of innovative macrocyclization techniques. mdpi.com Common strategies include macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions. researchgate.net

Ring-closing metathesis (RCM), as mentioned earlier, is a premier method for constructing macrocyclic polyenes. acs.org The Horner-Wadsworth-Emmons (HWE) olefination is another powerful tool for forming macrocycles, particularly for creating (E,E)-dienoate macrolactones. acs.org

Recent innovations include the development of modular, building-block approaches to synthesize the polyene motifs found in a majority of polyene natural products. researchgate.netnih.gov One such platform utilizes a collection of bifunctional MIDA boronate building blocks and a single coupling reaction in an iterative fashion to construct a wide variety of polyene frameworks. nih.gov This systematic approach has enabled the first total syntheses of several polyene natural products. nih.gov DNA-encoded macrocycle libraries that mimic natural products, including those with polyene moieties, are also being developed to explore a wider chemical space for drug discovery. chemrxiv.org

Development of Novel Synthetic Routes for Polysubstituted Trienes

The development of new synthetic methods for polysubstituted trienes is an active area of research, aiming for greater efficiency, selectivity, and functional group tolerance. Recent advances have moved beyond traditional methods to explore novel catalytic pathways.

One innovative approach is the palladium-catalyzed three-component coupling of vinylic iodides, internal alkynes, and organoboranes, which allows for the stereoselective preparation of highly substituted 1,3-dienes and 1,3,5-trienes in a single step. researchgate.net This multicomponent strategy offers a rapid way to build molecular complexity.

Another area of development involves the use of α,β-unsaturated ketoximes as precursors. These can undergo annulation reactions with various partners to create polysubstituted heterocyclic systems, which can themselves be polyenes or serve as precursors to polyenes. For example, aza-hexa-1,3,5-trienes can be generated as intermediates that undergo 6π-electrocyclization to form polysubstituted pyridines. wiley.com Ruthenium-catalyzed synthesis of conjugated iminotrienes, followed by intramolecular cyclization, provides a route to polysubstituted pyrroles. researchgate.net

Furthermore, gold-catalyzed reactions of diyne-enes have been shown to produce polysubstituted benzenes through a formal [3+3] cycloaddition, with amides acting as critical co-catalysts. nih.gov The transformation of propargyl vinyl ethers into polysubstituted benzoic esters, which can then be converted to fluorenone frameworks, represents another novel strategy that proceeds through triene intermediates. acs.org These emerging methods highlight the continuous effort to expand the synthetic toolkit for accessing structurally diverse and complex triene-containing molecules.

Advanced Spectroscopic and Analytical Characterization of Heptacosa Triene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of organic compounds. For a molecule such as Heptacosa-1,3,5-triene, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous structural assignment.

Comparison of Experimental and Theoretically Simulated NMR Spectra

In modern structural analysis, comparing experimentally obtained NMR data with theoretically calculated spectra provides a higher level of confidence in the proposed structure. Density Functional Theory (DFT) calculations are frequently employed to predict ¹H and ¹³C chemical shifts. mdpi.com By creating a 3D model of a potential isomer of this compound, its NMR spectrum can be simulated and compared against the experimental data. A strong correlation between the calculated and observed chemical shifts serves as powerful evidence for the correct structural and stereochemical assignment. d-nb.info This approach is particularly useful for distinguishing between complex geometric isomers of polyenes. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering insights into its functional groups and conformational state.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the alkyl chain. Strong peaks around 2850-2960 cm⁻¹ are expected due to C-H stretching vibrations. C-H bending vibrations would appear near 1465 cm⁻¹ and 1375 cm⁻¹. The conjugated triene system would give rise to C=C stretching absorptions in the 1600-1680 cm⁻¹ region, though these can sometimes be weak in symmetrical systems. aip.org Out-of-plane C-H bending vibrations for the double bonds, which are indicative of substitution patterns, would be observed in the 650-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing conjugated polyene systems. sci-hub.se The most intense peaks in the Raman spectrum of this compound are predicted to be the C=C double bond stretching modes (ν(C=C)) and the C-C single bond stretching modes (ν(C-C)) within the conjugated system. d-nb.inforesearchgate.net These typically appear around 1500-1650 cm⁻¹ and 1100-1200 cm⁻¹, respectively. sci-hub.se The positions and intensities of these bands can provide valuable information about the conformation and effective conjugation length of the triene chain. nih.gov

| Spectroscopy | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Infrared (IR) | Alkyl C-H Stretch | 2850 - 2960 |

| Alkyl C-H Bend | 1375 - 1465 | |

| Conjugated C=C Stretch | 1600 - 1680 | |

| Raman | Conjugated C=C Stretch (ν₁) | 1500 - 1650 |

| Conjugated C-C Stretch (ν₂) | 1100 - 1200 |

Mass Spectrometry (GC/MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful combination for separating components of a mixture and determining their molecular weight and structural features through fragmentation patterns.

For this compound (C₂₇H₅₂), the molecular formula gives a molecular weight of 376.7 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 376. Alkenes and polyenes typically show more abundant molecular ions than their corresponding alkanes. ic.ac.uk

The fragmentation pattern would be characteristic of a long-chain polyene. Key fragmentation pathways include:

Allylic Cleavage: Cleavage of the C-C bond at the allylic position (C6-C7) is a favored process due to the formation of a stable, resonance-delocalized allylic cation. jove.com

Chain Fragmentation: The long alkyl chain would fragment via a characteristic series of losses of 14 Da (CH₂ units), leading to clusters of peaks separated by 14 m/z units. whitman.edulibretexts.org

| Ion (Fragment) | Expected m/z | Description |

| [C₂₇H₅₂]⁺ | 376 | Molecular Ion (M⁺) |

| [C₆H₉]⁺ | 81 | Potential allylic fragment from cleavage at C6-C7 |

| M - 15 | 361 | Loss of a methyl radical |

| M - 29 | 347 | Loss of an ethyl radical |

| M - 43 | 333 | Loss of a propyl radical |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. libretexts.org If a suitable single crystal of this compound could be grown, this technique would provide definitive, high-resolution structural data. pages.dev

The resulting electron density map would reveal:

Absolute Stereochemistry: The exact configuration (E or Z) at each of the three double bonds would be unequivocally determined.

Conformation: The precise torsional angles within the conjugated triene system and the conformation of the long alkyl chain in the solid state would be elucidated. iupac.org

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained. cam.ac.uk This data can reveal the extent of electron delocalization in the conjugated system, as evidenced by the partial double-bond character of the C2-C3 and C4-C5 single bonds.

While obtaining a suitable crystal can be a challenge, the information from X-ray crystallography is unparalleled in its detail and accuracy for confirming the molecule's structure. cam.ac.uk

Biosynthesis, Isolation, and Elucidation of Natural Heptacosa Triene Derivatives

Isolation from Algal Species (e.g., Botryococcus braunii A race)

The colonial green microalga Botryococcus braunii is well-known for its ability to produce and accumulate large quantities of liquid hydrocarbons, which can constitute up to 86% of its dry weight. nih.gov The species is classified into different chemical races based on the type of hydrocarbons they synthesize. nih.govpnas.org The A race of B. braunii is characterized by the production of odd-carbon numbered C23-C33 alkadienes and alkatrienes. nih.govmurdoch.edu.aunih.gov

Isolation and analysis of hydrocarbons from various strains of B. braunii A race have confirmed the presence of heptacosatrienes. For instance, a Bolivian strain was found to produce two series of polyenes: n-heptacosatrienes and n-heptacosatetraenes. capes.gov.br Through spectroscopic methods and oxidative degradation, the major triene was identified as n-heptacosa-1,3(Z), 18(Z)-triene. capes.gov.br Other studies on different A race strains have also reported C27 alkatrienes as components of their hydrocarbon mixture, alongside other alkadienes and monoenes with chain lengths ranging from C23 to C31. nih.govasm.org The hydrocarbon content can vary significantly between strains, with some producing up to 53% hydrocarbons by dry weight. repec.org

The table below summarizes the identification of heptacosatrienes and related compounds from various Botryococcus braunii A race strains.

| Strain | Major Hydrocarbons Identified | Relevant Findings | Citation |

| Bolivian Strain | n-heptacosatrienes, n-heptacosatetraenes | The major triene isomer was elucidated as n-heptacosa-1,3(Z), 18(Z)-triene. | capes.gov.br |

| UTEX 2441 | C27, C29, C31 alkadienes and monoenes | Under specific culture conditions, this strain primarily produced alkadienes, with no detectable alkatrienes. | nih.gov |

| General A Race Strains | C23-C33 alkadienes and alkatrienes | These hydrocarbons are derived from fatty acids. | nih.govmurdoch.edu.au |

| Egyptian Isolates (e.g., EG-Bb01) | C25-C31 aliphatic hydrocarbons | Showed significant variation in hydrocarbon profiles among different isolates. | repec.org |

Proposed Biosynthetic Pathways of Alkatrienes in Microorganisms

The biosynthesis of n-alkatrienes in microorganisms like Botryococcus braunii A race is distinct from the isoprenoid pathway used by other races (B and L) of the same alga. nih.gov The alkatrienes produced by the A race are derived from fatty acid metabolism. nih.govnih.gov The proposed pathway begins with a common C18 fatty acid, oleic acid (18:1). nih.govnih.gov

This precursor undergoes a series of elongation steps, adding two-carbon units to the chain. This is followed by a final decarboxylation step, where the carboxyl group is removed, resulting in the final odd-numbered hydrocarbon chain. nih.gov For instance, the C27 and C29 hydrocarbons are produced through the elongation of oleic acid. nih.gov This "head-to-head" condensation mechanism, where a bond forms between the carboxyl carbon of one fatty acid and the alpha-carbon of another, has also been proposed for the formation of long-chain hydrocarbons from fatty acid precursors in other organisms. google.com Studies using radiolabeled precursors have helped to clarify this pathway in B. braunii. osti.gov

Enzymatic Mechanisms Involved in Polyene Synthesis (e.g., desaturases, fatty acid synthesis enzymes)

The synthesis of polyenes like heptacosatriene relies on the coordinated action of several key enzyme families, primarily those involved in fatty acid synthesis and modification.

Fatty Acid Synthase (FAS): The initial steps involve the de novo synthesis of saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0). frontiersin.org In many organisms, this is carried out by a multi-enzyme complex known as Fatty Acid Synthase. libretexts.org

Elongases: To achieve the necessary chain length for compounds like heptacosatriene (C27), the initial fatty acid products must be extended. This is accomplished by fatty acid elongase systems, which are typically located in the endoplasmic reticulum. libretexts.org These enzymes sequentially add two-carbon units, usually from malonyl-CoA, to the growing acyl chain. libretexts.org

Desaturases: The introduction of double bonds into the saturated fatty acid chains is a crucial step catalyzed by fatty acid desaturases (FADs). nih.govnih.gov These enzymes are highly specific, inserting double bonds at particular positions along the acyl chain in a stereospecific manner. nih.gov The synthesis of a polyene requires the action of multiple desaturases. For example, a Δ9-desaturase first introduces a double bond in stearic acid to form oleic acid. frontiersin.orgmdpi.com Subsequent desaturases (e.g., Δ12, Δ15) can then add more double bonds to create polyunsaturated fatty acids, which serve as the direct precursors for the final alkatriene product after elongation and decarboxylation. mdpi.com These membrane-bound enzymes utilize oxygen and a reducing agent to perform the dehydrogenation reaction. nih.govnih.gov

The interplay between elongases and desaturases is essential for producing the wide diversity of long-chain polyunsaturated fatty acids and their hydrocarbon derivatives found in nature. frontiersin.orgmdpi.com

Occurrence and Structural Diversity in Other Natural Sources (e.g., marine organisms, plants)

While Botryococcus braunii is a prominent source, heptacosatrienes and other long-chain alkatrienes are not exclusive to this alga. They are part of a diverse class of lipids found in various other organisms and environments.

Structurally analogous long-chain alkadienes and alkatrienes are found in the lipids of other marine photosynthetic eukaryotes, such as Isochrysis galbana and the globally abundant coccolithophore Emiliania huxleyi. google.com In some bacteria, such as Xanthomonas campestris, a variety of long-chain olefins ranging from C28 to C31 with one to three double bonds have been identified, produced via a pathway dependent on the oleA gene. google.com The presence of long-chain unsaturated hydrocarbons has also been noted in marine sediments, reflecting input from various marine organisms over geological timescales. deepseadrilling.org Furthermore, alkatrienes have been identified as components of pheromone bouquets in other algal species, such as cystophorene in the brown alga Ectocarpus siliculosus, indicating their role in chemical communication. mdpi.com

The structural diversity of these compounds is considerable, varying in chain length, the number of double bonds, and the position and stereochemistry of these bonds. This diversity reflects the wide range of enzymes and biosynthetic pathways that have evolved in different organisms. utk.edu

| Organism/Source | Compound Class / Specific Examples | Chain Length / Unsaturation | Citation |

| Isochrysis galbana | Long-chain alkadienes and alkatrienes | Not specified | google.com |

| Emiliania huxleyi | Long-chain alkadienes and alkatrienes | Not specified | google.com |

| Xanthomonas campestris | Long-chain olefins | C28-C31, 1-3 double bonds | google.com |

| Ectocarpus siliculosus | Alkatrienes (e.g., Cystophorene) | C11 (derived from fatty acid breakdown) | mdpi.com |

| Marine Sediments | Long-chain unsaturated hydrocarbons | Varied, including C25 and C30 compounds | deepseadrilling.org |

Mechanistic Organic Chemistry of Heptacosa Triene Moieties

Reaction Mechanisms of Conjugated Alkatrienes

Conjugated trienes like heptacosa-1,3,5-triene are archetypal systems for pericyclic reactions, which are concerted processes that proceed through a cyclic transition state. These reactions are highly stereospecific, and their outcomes can be predicted by the principles of orbital symmetry conservation, often summarized by the Woodward-Hoffmann rules.

Electrocyclic Reactions

An electrocyclic reaction is an intramolecular pericyclic process that results in the formation of a cyclic compound from a conjugated polyene. openstax.org In this reaction, a π-bond is converted into a σ-bond, leading to the formation of a ring. libretexts.org For a 1,3,5-triene system, this involves a 6π-electron cyclization to form a cyclohexadiene derivative. openstax.orglibretexts.org

The stereochemical course of these reactions is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene and whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). pressbooks.pub

Thermal Reactions: Under thermal conditions, the reaction proceeds from the ground-state electronic configuration. The HOMO of a 1,3,5-triene has lobes of the same sign on the same side of the molecule. To achieve constructive overlap and form the new σ-bond, the terminal p-orbitals must rotate in opposite directions. This is termed a disrotatory motion. pressbooks.pub For example, (2E,4Z,6E)-2,4,6-octatriene thermally cyclizes to form only cis-5,6-dimethyl-1,3-cyclohexadiene. openstax.orglibretexts.org

Photochemical Reactions: Under photochemical conditions, absorption of light promotes an electron to the lowest unoccupied molecular orbital (LUMO), which becomes the new HOMO of the excited state. For a 1,3,5-triene, this excited-state HOMO has lobes of the same sign on opposite sides of the molecule. Consequently, the terminal orbitals must rotate in the same direction—a conrotatory motion—to form the σ-bond. pressbooks.pub

The stereochemical rules for electrocyclic reactions are summarized in the table below.

| Number of π Electrons | Reaction Condition | Allowed Mode |

|---|---|---|

| 4n (e.g., diene) | Thermal | Conrotatory |

| 4n (e.g., diene) | Photochemical | Disrotatory |

| 4n + 2 (e.g., triene) | Thermal | Disrotatory |

| 4n + 2 (e.g., triene) | Photochemical | Conrotatory |

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-electron system to a new position. numberanalytics.comwikipedia.org These reactions are classified by an [i,j] notation, where i and j represent the number of atoms over which each end of the σ-bond has migrated. wikipedia.org For a 1,3,5-triene system, common sigmatropic shifts include the migration of hydrogen or alkyl groups.

nih.govaip.org-Sigmatropic Shifts: In this rearrangement, a substituent (typically hydrogen) at the C1 position of the triene migrates to the C5 position. This is a common thermal reaction in substituted hexatrienes. The stereochemistry of the migration (suprafacial or antarafacial) is governed by orbital symmetry rules. For a thermal nih.govaip.org-hydrogen shift, the process is suprafacial, meaning the hydrogen atom remains on the same face of the π-system.

nih.govnih.gov-Sigmatropic Shifts: While less common in simple acyclic trienes, nih.govnih.gov shifts can occur in systems like pre-vitamin D, which contains a triene moiety. Thermal nih.govnih.gov-hydrogen shifts are predicted to proceed in an antarafacial manner.

aip.orgaip.org-Sigmatropic Rearrangements (Cope Rearrangement): If the this compound were part of a larger structure forming a 1,5-diene system, it could undergo a Cope rearrangement, a well-studied aip.orgaip.org-sigmatropic shift. wikipedia.orgcolorado.edu

Photochemistry of Polyene Systems

The absorption of UV light by conjugated polyenes like this compound initiates a variety of photochemical reactions, stemming from the reactivity of the electronic excited state. msu.edu

Photoisomerization

The most common photochemical reaction for polyenes is cis-trans (or E/Z) isomerization around the double bonds. iupac.org Upon electronic excitation, the bond order of the double bonds decreases while the bond order of the single bonds increases, facilitating rotation. almerja.com The composition of the resulting photoproduct mixture often reflects the ground-state conformational equilibrium of the starting material, a principle known as Non-Equilibration of Excited Rotamers (NEER). iupac.orgalmerja.com

Several mechanisms have been proposed for photoisomerization:

One-Bond-Flip (OBF): This conventional mechanism involves torsional rotation around a single double bond. It is thought to dominate in solution. nih.govresearchgate.net

Hula-Twist (HT): This volume-conserving mechanism involves simultaneous rotation around a double and an adjacent single bond. It has been proposed as a key mechanism in constrained environments, such as in protein binding cavities or frozen media, where the large volume change required for an OBF is prohibitive. nih.govnih.govresearchgate.net

| Mechanism | Description | Favored Environment |

|---|---|---|

| One-Bond-Flip (OBF) | Torsional rotation around a single C=C bond. | Solution |

| Hula-Twist (HT) | Simultaneous rotation around a C=C and adjacent C-C bond. | Confined media (e.g., proteins, frozen glasses) |

Singlet Oxygen Reactions

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive electrophile. organicchemistrydata.org It can be generated photochemically using a sensitizer. Conjugated trienes, being electron-rich, are susceptible to attack by singlet oxygen. organicchemistrydata.orgnih.gov The reactivity generally increases with the extent of conjugation. nih.gov Two primary reaction pathways are observed:

[4+2] Cycloaddition (Diels-Alder Reaction): The triene can act as a diene component, reacting with singlet oxygen (the dienophile) to form a cyclic endoperoxide (a 1,2-dioxin (B12668366) derivative). This typically involves the C1 and C4 positions of the triene system.

Ene Reaction: Singlet oxygen can react with one of the double bonds in an "ene" type reaction, where an allylic hydrogen is abstracted with a concurrent shift of the double bond and formation of an allylic hydroperoxide. organicchemistrydata.orgresearchgate.net

Thermal Decomposition Pathways

When subjected to high temperatures, as in pyrolysis, long-chain polyenes like this compound undergo complex decomposition reactions. While specific studies on heptacosatriene are not available, the thermal behavior of other polyenes and long-chain hydrocarbons provides a general model. researchgate.netnih.gov

The process typically involves a sequence of reactions:

Isomerization and Cyclization: At elevated temperatures, the polyene chain can isomerize. Intramolecular cyclization reactions, similar to the electrocyclic reactions described above, can occur to form six-membered rings and other cyclic structures. nih.gov

Elimination and Dehydrogenation: The initial products can then undergo elimination of small molecules and dehydrogenation, leading to the formation of aromatic compounds, which are thermodynamically very stable. nih.govacs.org

C-C Bond Cleavage (Cracking): The long aliphatic chain is susceptible to homolytic cleavage of C-C bonds, breaking the molecule into smaller, more volatile fragments.

Pyrolysis studies on polymers like poly(vinyl chloride) (PVC), which form polyene sequences upon initial degradation, show that the polyene backbone further decomposes between 400 and 530 °C to yield a mixture of volatile aromatic compounds and a carbonaceous char. acs.orgtandfonline.com For heptacosatriene, pyrolysis would be expected to produce a complex mixture of smaller alkenes, dienes, and various aromatic compounds (e.g., benzene, toluene, xylenes) along with a carbonaceous residue. researchgate.net

Reactivity Towards Electrophiles and Nucleophiles

Reactivity Towards Electrophiles

The electron-rich π-system of the conjugated triene makes it highly reactive towards electrophiles. scribd.com The electrophilic addition to a conjugated triene is more complex than addition to a simple alkene because of the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org

For this compound, the initial attack of an electrophile (E⁺, from a reagent like HBr or Br₂) on a terminal carbon (C1) generates a carbocation that is delocalized over positions C2, C4, and C6. The subsequent attack by the nucleophile (Nu⁻) can occur at any of these electron-deficient centers, leading to a mixture of products.

1,2-Addition: Nucleophilic attack at C2.

1,4-Addition: Nucleophilic attack at C4.

1,6-Addition: Nucleophilic attack at C6.

The product distribution is often dependent on the reaction temperature, illustrating the concept of kinetic versus thermodynamic control. youtube.com

Kinetic Control: At low temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is often the 1,2-addition product, as it arises from the attack at the secondary carbon of the initial allylic cation without further resonance. scribd.com

Thermodynamic Control: At higher temperatures, the additions are reversible, and the system reaches equilibrium. The major product is the most thermodynamically stable one. For conjugated trienes, the 1,4- and 1,6-addition products often retain a conjugated diene system, which is more stable than the isolated double bond formed in the 1,2-product. youtube.com

| Addition Type | Product Structure (from attack at C1) | Typical Control |

|---|---|---|

| 1,2-Addition | E-CH-CH(Nu)-CH=CH-CH=CH-R | Kinetic (Low Temp) |

| 1,4-Addition | E-CH-CH=CH-CH(Nu)-CH=CH-R | Thermodynamic (High Temp) |

| 1,6-Addition | E-CH-CH=CH-CH=CH-CH(Nu)-R | Thermodynamic (High Temp) |

(R = C₂₁H₄₃ for this compound)

Reactivity Towards Nucleophiles

As electron-rich species, free polyenes like this compound are generally not susceptible to attack by nucleophiles. umb.eduuleth.ca However, their reactivity can be inverted (a phenomenon known as umpolung) by coordination to an electron-withdrawing metal center. umb.edu When a polyene ligand is attached to a cationic or electron-poor metal fragment, the ligand becomes activated for nucleophilic attack. uleth.ca

The regioselectivity of nucleophilic addition to coordinated polyenes can often be predicted by the Davies-Green-Mingos (DGM) rules . umb.eduwikipedia.org

| Rule | Description |

|---|---|

| Rule 1 | Nucleophilic attack is preferred on polyenes with even hapticity over those with odd hapticity. wikipedia.org |

| Rule 2 | Nucleophiles preferentially add to acyclic (open) polyenes rather than cyclic (closed) polyenes. uleth.cawikipedia.org |

| Rule 3 | For even, open polyenes, nucleophilic attack occurs preferentially at a terminal position. wikipedia.org For odd, open polyenyls, attack is at the terminus only if the metal center is highly electrophilic. |

Therefore, if a this compound moiety were coordinated to a suitable metal center (e.g., as an η⁶-ligand), it would become susceptible to nucleophilic attack, likely at one of its terminal carbon atoms (C1 or C6). This strategy is a powerful tool in organometallic synthesis for the functionalization of hydrocarbon chains. acs.org

Ecological and Applied Aspects of Heptacosa Trienes

Role in Biogeochemistry and Hydrocarbon Accumulation in Algae

Certain strains of the colonial green microalga Botryococcus braunii are notable for their ability to produce and accumulate substantial quantities of liquid hydrocarbons, which can constitute a significant fraction of their dry weight. researchgate.netnih.gov These hydrocarbons are of interest in biogeochemistry as their preservation in sediments can contribute to the formation of kerogen, the organic matter in sedimentary rocks that can be a precursor to fossil fuels.

The A race of B. braunii is specifically known for producing long-chain alkadienes and alkatrienes. researchgate.net Research on a Bolivian strain of B. braunii (A race) led to the isolation of two series of polyenes: n-heptacosatrienes and n-heptacosatetraenes. capes.gov.br Within the triene series, n-heptacosa-1,3(Z),18(Z)-triene was identified as the major hydrocarbon component. capes.gov.br

The process of hydrocarbon accumulation in B. braunii is unique among microalgae. While most oleaginous algae store lipids within their cytoplasm, B. braunii secretes large volumes of hydrocarbons into the colony's extracellular matrix. ijcmas.com This accumulation is linked to the dynamic transformation of lipid bodies within the cells. During the cell cycle, these lipid bodies increase in size before their lipid content is secreted to the cell surface, where it forms oily layers. ijcmas.com The hydrocarbon content can vary significantly between different strains, as detailed in the table below.

Table 1: Hydrocarbon Content and Composition in Select Botryococcus braunii Strains

| Strain | Race | Hydrocarbon Content (% of dry weight) | Major Hydrocarbon Components |

|---|---|---|---|

| Yamanaka | A | 16.1% | Alkadienes |

| Yayoi | B | 37.9% | Botryococcenes |

| Kawaguchi-1 | B | 9.7% | C32 Botryococcenes, Squalene-related compounds |

| Darwin | B | 27.5% | C34 Botryococcenes |

This table is based on data from a comparative study of B. braunii strains. The Yamanaka strain is highlighted for its production of alkadienes, which are structurally related to the heptacosatrienes produced by other A race strains.

Chemical Ecology: Potential as Semiochemicals (e.g., pheromone-related compounds)

In the field of chemical ecology, semiochemicals are chemicals that convey information between organisms, influencing their behavior or physiology. u-tokyo.ac.jp Long-chain hydrocarbons, often found on the cuticle of insects, are well-established as semiochemicals, serving critical functions in waterproofing as well as chemical communication. researchgate.netcambridge.orgresearchgate.net They can act as species and gender recognition cues, nestmate recognition signals, and pheromones. u-tokyo.ac.jpcambridge.org

While specific research identifying heptacosa-1,3,5-triene as a semiochemical is limited, related C27 unsaturated hydrocarbons are well-documented as potent pheromones. A prominent example is 7,11-heptacosadiene , a key female-specific aphrodisiac pheromone in the fruit fly, Drosophila melanogaster. nih.govwiley.comelifesciences.org This cuticular hydrocarbon is detected by males and stimulates courtship behavior. elifesciences.org Furthermore, 7,11-heptacosadiene is deposited on eggs by the mother, where it serves a dual function of waterproofing the egg and deterring egg cannibalism by larvae. plos.org The production and perception of such hydrocarbon pheromones are critical for species recognition and reproductive success. researchgate.net

The role of these compounds is highly regulated. For instance, the detection of 7,11-heptacosadiene in D. melanogaster requires the function of specific receptor proteins from the pickpocket (ppk) family. wiley.complos.org The study of these related compounds underscores the potential for other long-chain polyenes like heptacosatrienes to function as important, yet undiscovered, semiochemicals in the insect world.

Table 2: Function of Pheromone-Related Hydrocarbons in Drosophila melanogaster

| Compound | Type | Function(s) |

|---|---|---|

| 7,11-Heptacosadiene (7,11-HD) | Female Aphrodisiac Pheromone | Stimulates male courtship; Species recognition; Deters egg cannibalism. elifesciences.orgplos.org |

| 7,11-Nonacosadiene (7,11-ND) | Female Aphrodisiac Pheromone | Promotes male courtship. wiley.com |

| 7-Tricosene (7-T) | Male Anti-aphrodisiac / Female Aphrodisiac | Inhibits male-male courtship; Acts as an aphrodisiac to females. nih.govelifesciences.org |

| cis-Vaccenyl Acetate (cVA) | Male Anti-aphrodisiac / Aggregation Pheromone | Inhibits courtship in mated females; Elicits aggregation in both sexes. nih.gov |

This table illustrates the diverse roles of long-chain hydrocarbons and their derivatives as semiochemicals in a single, well-studied insect model.

Implications in Materials Science (e.g., as precursors for polymers)

The potential application of this compound in materials science lies in its molecular structure, which features both a reactive conjugated triene system and a long aliphatic chain. Unsaturated hydrocarbons, particularly those with conjugated double bonds, can serve as monomers for addition polymerization, a process where monomer units link together to form long-chain polymers. wou.edu

The polymerization of shorter conjugated trienes, such as 1,3,5-hexatriene (B1211904) and 1,3,5-heptatriene , has been shown to produce a unique class of unsaturated polyolefins. wiley.com These reactions can yield high molecular weight polymers with distinct properties depending on the catalyst and conditions used. wiley.com For instance, certain catalysts can promote a 1,6-enchainment, resulting in a polymer backbone containing repeating 1,3-dienyl groups. wiley.com

Theoretically, this compound could undergo similar polymerization reactions at its conjugated triene end. The presence of the long C27 alkyl chain would be expected to impart significant hydrophobicity, flexibility, and potentially unique solid-state packing characteristics to the resulting polymer. Such long-chain aliphatic polymers occupy a space between traditional polycondensates and polyolefins like polyethylene. acs.org However, the use of this compound specifically as a polymer precursor is not well-documented in current scientific literature, and its application in materials science remains a largely theoretical or unexplored field. The synthesis of polymers from long-chain monomers derived from natural sources like plant oils is an active area of research, suggesting a possible future for monomers like heptacosatrienes if they can be produced economically, for instance, through biotechnology. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-heptacosa-1,3(Z),18(Z)-triene |

| n-heptacosatetraenes |

| 7,11-heptacosadiene |

| 7,11-nonacosadiene |

| 7-tricosene |

| Botryococcenes |

| Squalene |

| 1,3,5-Heptatriene |

| 1,3,5-hexatriene |

| cis-vaccenyl acetate |

Advanced Research Directions and Interdisciplinary Investigations

Chemoinformatic and Cheminformatics Approaches for Polyene Analysis and Discovery

Cheminformatics, a field that combines chemistry, computer science, and information technology, has become indispensable in the study of complex molecules like long-chain polyenes. researchgate.netuni-hamburg.de These computational tools are instrumental in navigating the vast chemical space of polyenes and predicting their properties. researchgate.net

Data-driven discovery: By leveraging large databases of chemical structures and their associated properties, machine learning algorithms can predict the physicochemical characteristics of novel polyenes. gatech.eduresearchgate.net This includes predicting properties like solubility, stability, and even potential biological activities. researchgate.net Such predictive modeling accelerates the discovery process by prioritizing compounds for synthesis and experimental testing. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR modeling is a key chemoinformatic technique used to establish correlations between the chemical structure of a molecule and its properties. nih.gov For long-chain polyenes, QSPR can be used to predict characteristics based on descriptors that encode their structural features. nih.govmdpi.com These descriptors can range from simple constitutional parameters like atom and bond counts to more complex topological and geometric indices. mdpi.com

Virtual Screening: Chemoinformatic approaches enable the virtual screening of extensive compound libraries to identify molecules with desired properties. researchgate.netnih.gov For instance, by defining specific structural features or predicted activity profiles, researchers can filter large databases to find potential long-chain polyene candidates for specific applications.

A summary of chemoinformatic tools and their applications in polyene research is presented in the table below.

| Chemoinformatic Tool | Application in Polyene Research | Key Benefit |

| Machine Learning | Prediction of physicochemical properties and bioactivities. gatech.eduresearchgate.net | Accelerates discovery by prioritizing promising compounds. researchgate.net |

| QSPR Modeling | Establishes relationships between structure and properties. nih.gov | Enables prediction of properties for unsynthesized polyenes. nih.gov |

| Virtual Screening | Identifies potential polyene candidates from large databases. researchgate.netnih.gov | Efficiently narrows down the search for molecules with desired features. |

| Molecular Fingerprints | Encodes the structural features of polyenes for computational analysis. nih.gov | Facilitates similarity searching and classification of polyenes. |

Integration of Omics Technologies for Biosynthetic Pathway Discovery and Engineering

The advent of 'omics' technologies, including genomics, transcriptomics, and metabolomics, has revolutionized the study of natural product biosynthesis. nih.govomu.edu.trresearchgate.net These high-throughput techniques provide a holistic view of the biological processes involved in the production of long-chain polyenes in various organisms. nih.govomu.edu.tr

Genomic and Transcriptomic Analysis: Genome mining allows for the identification of biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing polyenes. nih.govmdpi.com By analyzing the DNA and RNA of organisms known to produce these compounds, researchers can uncover the genetic blueprints for their synthesis. mdpi.complos.orgprolekare.cz Transcriptomics, the study of gene expression, can further reveal which genes are actively involved in polyene production under specific conditions. nih.govplos.org

Metabolomic Profiling: Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. nih.gov This approach is crucial for identifying and quantifying long-chain polyenes and their precursors, providing direct evidence of their biosynthesis. plos.orgoup.com Integrating metabolomic data with genomic and transcriptomic information can link specific genes to the production of particular polyenes. rsc.org

Pathway Engineering: The knowledge gained from 'omics' studies provides a foundation for the genetic engineering of microorganisms to produce novel or improved polyenes. nih.gov By manipulating the biosynthetic pathways, scientists can create new derivatives with enhanced properties or increase the production yields of desired compounds. nih.gov

The integration of different 'omics' technologies offers a powerful strategy for understanding and manipulating polyene biosynthesis, as outlined in the following table.

| Omics Technology | Contribution to Polyene Research | Example Application |

| Genomics | Identification of biosynthetic gene clusters (BGCs). nih.govmdpi.com | Discovering the genetic potential for polyene production in microorganisms. mdpi.com |

| Transcriptomics | Analysis of gene expression to identify active biosynthetic pathways. nih.govplos.org | Determining which genes are upregulated during polyene synthesis. plos.org |

| Metabolomics | Identification and quantification of polyenes and their intermediates. nih.gov | Confirming the production of specific polyenes and elucidating metabolic networks. oup.com |

| Multi-omics Integration | Linking genes to metabolites and understanding regulatory networks. researchgate.netrsc.org | Correlating the expression of a specific BGC with the production of a novel polyene. |

Sustainable Synthesis and Bioproduction of Long-Chain Polyenes

The development of sustainable methods for synthesizing and producing long-chain polyenes is a key area of research. Traditional chemical synthesis can be complex and environmentally demanding, making bioproduction an attractive alternative. springernature.com

Biocatalysis and Metabolic Engineering: Harnessing the power of enzymes and microorganisms offers a green and efficient route to long-chain polyenes. nih.gov By identifying and engineering the biosynthetic pathways from organisms that naturally produce these compounds, it is possible to develop microbial cell factories for their production. nih.gov This involves introducing or modifying genes to optimize the metabolic flux towards the desired polyene.

Synthetic Biology Approaches: Synthetic biology provides tools to design and construct novel biosynthetic pathways for producing polyenes that may not be found in nature. mdpi.com This can involve combining genes from different organisms or creating entirely new enzymatic functions. mdpi.com

Chemical Synthesis Innovations: While bioproduction is promising, advances in chemical synthesis continue to offer new strategies for creating complex polyenes. acs.orgrsc.org Recent developments include cascade reactions and modular approaches that allow for the efficient and stereoselective construction of polyene chains. acs.orgrsc.org

Key strategies for the sustainable production of long-chain polyenes are summarized below.

| Production Strategy | Description | Advantages |

| Microbial Fermentation | Utilizing engineered microorganisms to produce polyenes from renewable feedstocks. | Sustainable, potentially lower cost, and scalable. |

| Biocatalysis | Using isolated enzymes to perform specific chemical transformations in the synthesis of polyenes. | High selectivity and mild reaction conditions. |

| Synthetic Biology | Designing and constructing novel biological parts, devices, and systems for polyene production. mdpi.com | Creation of novel polyenes with tailored properties. mdpi.com |

| Advanced Chemical Synthesis | Development of efficient and selective chemical reactions for polyene construction. acs.orgrsc.org | Precise control over molecular structure. |

Development of Advanced Analytical Platforms for Complex Hydrocarbon Mixtures

The analysis of complex hydrocarbon mixtures, which often contain a multitude of structurally similar polyenes, requires sophisticated analytical techniques. google.com.vcnih.govresearchgate.net The development of advanced analytical platforms is crucial for the detailed characterization of these mixtures. google.com.vcnumberanalytics.com

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are fundamental for separating the components of complex hydrocarbon mixtures. numberanalytics.comnumberanalytics.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power, which is particularly valuable for resolving the numerous isomers present in polyene samples. numberanalytics.comnumberanalytics.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying and quantifying hydrocarbons. researchgate.netnumberanalytics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. numberanalytics.com Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that can help to elucidate the positions of double bonds and other structural features. acs.orgacs.orgwiley.com

Integrated Platforms: The combination of advanced chromatography and mass spectrometry, such as GC×GC-TOF-MS (Time-of-Flight Mass Spectrometry), provides a powerful platform for the comprehensive analysis of complex polyene mixtures. numberanalytics.com These integrated systems offer high-resolution separation and sensitive detection, allowing for the detailed characterization of even trace components.

The following table highlights key analytical techniques for the characterization of long-chain polyenes.

| Analytical Technique | Purpose | Key Information Provided |

| Gas Chromatography (GC) | Separation of volatile and semi-volatile polyenes. numberanalytics.com | Retention time for identification and quantification. |

| Comprehensive 2D GC (GC×GC) | High-resolution separation of complex mixtures. numberanalytics.comnumberanalytics.com | Enhanced separation of isomers and structurally related compounds. |

| Liquid Chromatography (LC) | Separation of non-volatile and thermally labile polyenes. numberanalytics.com | Separation based on polarity and other physicochemical properties. |

| Mass Spectrometry (MS) | Identification and quantification of separated compounds. researchgate.netnumberanalytics.com | Molecular weight and fragmentation patterns for structural elucidation. |

| High-Resolution MS (HRMS) | Accurate mass measurement. numberanalytics.com | Determination of elemental composition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.